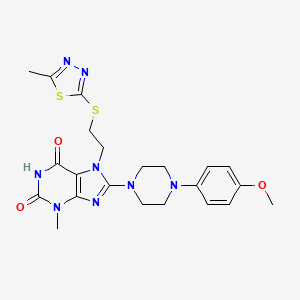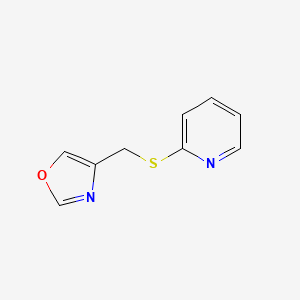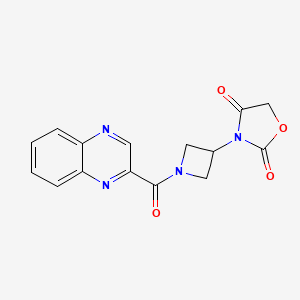
3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of quinoxaline, azetidine, and oxazolidine moieties. The InChI code provided for a similar compound, 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride, can give some insights into the structure .Applications De Recherche Scientifique
Fungicide Development
Famoxadone is a compound that shares a structural similarity with the specified chemical, being part of the oxazolidinone class of fungicides. It demonstrates exceptional control of plant pathogens across various classes, showing effectiveness in protecting grapes, cereals, tomatoes, potatoes, and other crops from fungal infections. The development of Famoxadone highlights the potential agricultural applications of oxazolidinone derivatives in providing robust solutions to plant diseases (Sternberg et al., 2001).
Antimicrobial Agents
Novel synthetic analogs involving azetidinones, a key feature of the compound , have been reported to possess a broad range of pharmacological activities, including antimicrobial properties. These compounds show significant activity against both gram-positive and gram-negative bacteria, as well as fungi, suggesting their potential as leads for developing new antimicrobial agents. The exploration of these analogs reinforces the therapeutic possibilities of azetidinone-based compounds in addressing microbial resistance (Padmini et al., 2015).
Synthetic Chemistry and Drug Discovery
The synthesis of oxindole derivatives containing oxazolidin-2-one, which is structurally related to the compound of interest, showcases the versatility of these molecules in constructing new heterocyclic systems. These systems, incorporating quinoxaline, oxazolidine, and other nuclei, offer a rich ground for the development of novel compounds with potential applications in drug discovery and medicinal chemistry (Essassi et al., 2009).
Antifungal Activity
Compounds containing both quinoxaline and oxazolidinone moieties have been evaluated for their antifungal properties. Their structural characterization and the identification of active atoms through Hirshfeld surface analyses provide insights into the molecular basis of their activity. This research underscores the potential use of these compounds in developing antifungal agents with specific mechanisms of action (Daouda et al., 2020).
Propriétés
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-13-8-23-15(22)19(13)9-6-18(7-9)14(21)12-5-16-10-3-1-2-4-11(10)17-12/h1-5,9H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRICIZIHXCQBBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)COC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

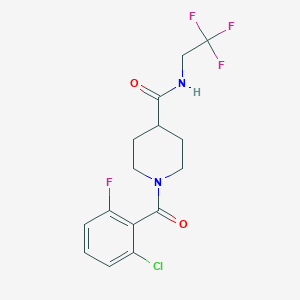
![N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2377573.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide](/img/structure/B2377574.png)
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2377575.png)
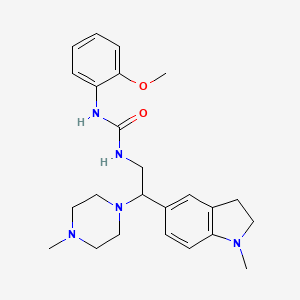
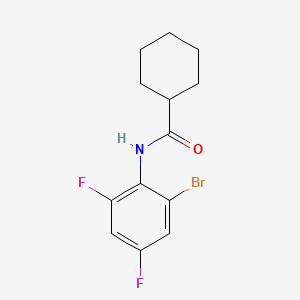
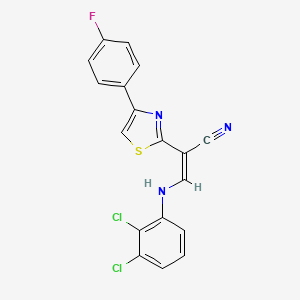
![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2377584.png)
![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)
![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)
![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377592.png)
